2-Bromoisonicotinic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

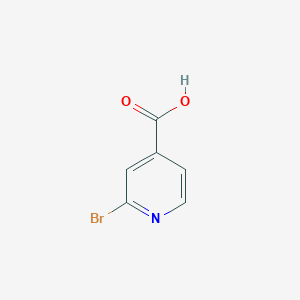

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTKGKVQEXAYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278711 | |

| Record name | 2-bromoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66572-56-3 | |

| Record name | 66572-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-Bromoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisonicotinic acid, also known by its IUPAC name 2-bromopyridine-4-carboxylic acid, is a halogenated pyridine (B92270) derivative. This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] Its bifunctional nature, featuring both a reactive bromine atom and a carboxylic acid group on a pyridine scaffold, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and material science.[1] This guide provides an in-depth overview of its chemical properties, reactivity, and handling, compiled for professionals in research and development.

Chemical and Physical Properties

This compound is typically an off-white solid.[2] The key physical and chemical properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-bromopyridine-4-carboxylic acid | [3] |

| Synonyms | 2-Bromo-4-pyridinecarboxylic acid, 2-Bromo-isonicotinic acid | [3] |

| CAS Number | 66572-56-3 | [3] |

| Molecular Formula | C₆H₄BrNO₂ | [3] |

| Molecular Weight | 202.01 g/mol | [3] |

| Canonical SMILES | C1=CN=C(C=C1C(=O)O)Br | [3] |

| InChIKey | YBTKGKVQEXAYEM-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 200-203 °C | Vendor Data |

| XLogP3 | 1.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 200.94254 Da | [3] |

| pKa | No experimental data available. Predicted for 3-bromoisonicotinic acid: 0.60±0.10 | [4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and dimethylformamide. | [4][5] |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by its two functional groups: the bromine atom on the pyridine ring and the carboxylic acid. This dual reactivity makes it a versatile synthetic intermediate.

-

Reactions at the Bromine Atom: The bromine atom at the 2-position of the pyridine ring is susceptible to displacement and can participate in various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) couplings, are commonly employed to form new carbon-carbon bonds, introducing aryl or alkyl groups. These reactions are fundamental for constructing complex biaryl structures often found in pharmaceuticals. The bromine can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

-

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety offers a wide range of derivatization possibilities. It can be readily converted into esters, amides, acid chlorides, and hydrazides through standard condensation reactions. For instance, esterification can be achieved by reacting with an alcohol under acidic conditions. Conversion to the more reactive acid chloride allows for facile reaction with a broad spectrum of nucleophiles to form amides and other acyl derivatives.

The following diagram illustrates these potential reaction pathways.

References

- 1. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 13959-02-9,3-Bromoisonicotinic acid | lookchem [lookchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-Bromoisonicotinic Acid (CAS: 66572-56-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromoisonicotinic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and agrochemical development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and explores its applications, including its role as a precursor for Suzuki and amide coupling reactions. Furthermore, this guide discusses its emerging biological activities, such as its potential as a herbicide and an inhibitor of the NF-κB signaling pathway. Spectroscopic data are presented to aid in its characterization.

Chemical and Physical Properties

This compound, also known as 2-Bromopyridine-4-carboxylic acid, is a halogenated pyridine (B92270) derivative. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromide on the pyridine ring, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 66572-56-3 | [3] |

| Molecular Formula | C₆H₄BrNO₂ | [2] |

| Molecular Weight | 202.01 g/mol | [4] |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 229-231 °C | |

| Boiling Point | 447.2 °C at 760 mmHg (Predicted) | |

| Density | 1.813 g/cm³ (Predicted) | |

| pKa | 2.98 ± 0.10 (Predicted) | |

| Solubility | Information not readily available |

Synthesis and Purification

A common and efficient method for the synthesis of this compound involves the oxidation of 2-bromo-4-methylpyridine (B133514).

Experimental Protocol: Synthesis via Oxidation

Materials:

-

2-Bromo-4-methylpyridine

-

Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Water

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-bromo-4-methylpyridine in a suitable solvent, such as a mixture of pyridine and water.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature between 40-50 °C. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, continue stirring the mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold water.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or a mixture of ethanol and water.[4]

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration.[5]

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.[5]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of a 2,4-disubstituted pyridine system.[6] |

| ¹³C NMR | The carbon NMR spectrum will display six distinct signals for the six carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >160 ppm). The carbon attached to the bromine will also be shifted downfield.[7] |

| FT-IR | The infrared spectrum will show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the pyridine ring.[8] |

| Mass Spec. | The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[9] Fragmentation may involve the loss of the carboxylic acid group. |

Chemical Reactivity and Applications in Synthesis

This compound is a valuable synthon due to its two reactive sites: the carboxylic acid group and the bromo substituent.

Amide Coupling Reactions

The carboxylic acid moiety can readily undergo amide bond formation with a variety of amines using standard coupling reagents.[10][11]

General Experimental Protocol: Amide Coupling

-

To a solution of this compound in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).[7]

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting amide by chromatography or recrystallization.

Suzuki-Miyaura Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl substituents.[12][13]

General Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (or its ester derivative), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.

-

After cooling, perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent and purify by chromatography or recrystallization.

Biological Activities and Potential Applications

Recent studies have highlighted the potential of this compound and its derivatives in various biological applications.

Herbicidal Activity

This compound has been identified as a non-coding amino acid-based herbicide.[14] While the precise mechanism of action is still under investigation, it is hypothesized to interfere with essential amino acid biosynthesis or other metabolic pathways in plants.[5]

Experimental Protocol: Plant Growth Inhibition Assay

-

Prepare solutions of this compound at various concentrations in a suitable solvent.

-

Germinate seeds of a model plant (e.g., Arabidopsis thaliana) on a growth medium (e.g., Murashige and Skoog medium).

-

Transfer the seedlings to a new growth medium containing the different concentrations of this compound.

-

Incubate the plants under controlled growth conditions (light, temperature, humidity).

-

Measure root length, shoot fresh weight, and other growth parameters at regular intervals to determine the inhibitory effect of the compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its dysregulation is implicated in numerous diseases. There is evidence to suggest that this compound derivatives can inhibit this pathway.[15]

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Culture a suitable cell line (e.g., HEK293T) and transiently transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).[14][16]

-

After transfection, treat the cells with various concentrations of this compound for a specified period.

-

Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).[17]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[16]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on NF-κB-dependent transcription.

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. indiamart.com [indiamart.com]

- 3. FTIR [terpconnect.umd.edu]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. WO2010002075A1 - Methods for preparing amide derivatives - Google Patents [patents.google.com]

- 11. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. bowdish.ca [bowdish.ca]

- 15. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 17. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 2-Bromoisonicotinic Acid: A Technical Guide

Introduction

2-Bromoisonicotinic acid, also known by its IUPAC name 2-bromopyridine-4-carboxylic acid, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a reactive bromine atom and a versatile carboxylic acid group on a pyridine (B92270) scaffold, allows for extensive synthetic modifications. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of this compound, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

The initial step in structure elucidation involves the confirmation of the compound's basic properties and identity. This is achieved through a combination of physical measurements and database verification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 66572-56-3 | [2][3][4] |

| Molecular Formula | C₆H₄BrNO₂ | [2][3][4] |

| Molecular Weight | 202.01 g/mol | [2][3][4] |

| IUPAC Name | 2-bromopyridine-4-carboxylic acid | [2][4][5] |

| Synonyms | 2-Bromo-4-pyridinecarboxylic acid |[2][3][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | White Crystalline Powder or Crystals | [4] |

| Melting Point | 212.0°C to 222.0°C |[4] |

The Structure Elucidation Workflow

A logical and systematic workflow is essential for unambiguous structure determination. The process begins with basic analytical techniques to determine purity, molecular formula, and functional groups, followed by detailed spectroscopic analysis to map the molecular skeleton, and concludes with definitive confirmatory methods.

Caption: Logical workflow for the structure elucidation of an organic compound.

Spectroscopic and Spectrometric Analysis

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. The presence of bromine is readily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (relative abundance) | Ion | Description |

|---|---|---|

| 202 / 200 (~1:1) | [C₆H₄BrNO₂]⁺ | Molecular ion peak (M⁺) |

| 157 / 155 (~1:1) | [C₅H₃BrN]⁺ | Loss of carboxyl group (-COOH) |

| 122 (single peak) | [C₆H₄NO₂]⁺ | Loss of bromine radical (•Br) |

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small quantity (~1 mg) of this compound is dissolved in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Injection: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet. The solvent is evaporated, leaving the solid analyte.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C and C=N stretches | Aromatic Pyridine Ring |

| ~1300-1200 | C-O stretch | Carboxylic Acid |

| 600-500 | C-Br stretch | Aryl Bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: A pressure arm is engaged to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is ATR-corrected and analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Predicted ¹H NMR Spectrum (in DMSO-d₆) The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

-

H-3: A doublet due to coupling with H-5.

-

H-5: A doublet of doublets due to coupling with H-3 and H-6.

-

H-6: A doublet due to coupling with H-5. A broad singlet for the acidic proton of the carboxylic acid is also expected at a downfield chemical shift (>12 ppm).

Table 5: Predicted ¹H NMR Data for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| COOH | > 12 | broad singlet | - | 1H |

| H-6 | ~8.6 | doublet (d) | ~5 | 1H |

| H-3 | ~8.0 | doublet (d) | ~1.5 | 1H |

| H-5 | ~7.8 | doublet of doublets (dd) | ~5, ~1.5 | 1H |

Predicted ¹³C NMR Spectrum (in DMSO-d₆) The spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.

Table 6: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C=O | ~165 |

| C-6 | ~151 |

| C-5 | ~125 |

| C-4 | ~142 |

| C-3 | ~128 |

| C-2 | ~145 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is run. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using a PENDANT or DEPT pulse sequence) is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Confirmatory Analysis

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N, Br) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula to confirm its validity.

Table 7: Elemental Analysis Data for C₆H₄BrNO₂

| Element | Theoretical % |

|---|---|

| Carbon (C) | 35.67 |

| Hydrogen (H) | 2.00 |

| Bromine (Br) | 39.56 |

| Nitrogen (N) | 6.93 |

| Oxygen (O) | 15.84 |

Experimental Protocol: CHN Analysis

-

Sample Preparation: A precise amount (1-3 mg) of the dried, pure compound is weighed into a tin or silver capsule.

-

Combustion: The sample is combusted at high temperatures (~1000°C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Halogens are trapped by specific absorbents.

-

Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

-

Calculation: The instrument's software calculates the percentage of each element based on the detected gas amounts and the initial sample weight.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the gold standard for structure elucidation. It provides an unambiguous three-dimensional map of the atomic positions in the crystal lattice, confirming the molecular structure, bond lengths, bond angles, and stereochemistry. While specific crystal structure data for this compound is not as readily available as for its 3-bromo isomer, this method remains the definitive proof of structure.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated. A detector collects the diffraction pattern (intensities and positions of thousands of reflections).

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final, precise atomic coordinates.

Conclusion

The collective evidence obtained from a systematic application of analytical techniques provides an unequivocal confirmation of the structure of this compound. Mass spectrometry confirms the molecular weight and elemental composition (C₆H₄BrNO₂). Infrared spectroscopy identifies the key carboxylic acid and aryl bromide functional groups. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of the carbon-hydrogen framework. Finally, elemental analysis validates the empirical formula, and single-crystal X-ray crystallography can provide the ultimate proof of the three-dimensional structure. This comprehensive approach ensures the identity and purity of this compound, a critical requirement for its application in research and development.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-溴吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound, 97% [labchem.co.za]

- 7. 3-Bromoisonicotinic acid | 13959-02-9 [chemicalbook.com]

- 8. 3-Bromoisonicotinic acid | 13959-02-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-Bromoisonicotinic Acid: A Key Building Block in Pharmaceutical and Agrochemical Research

This technical guide provides a comprehensive overview of 2-Bromoisonicotinic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Core Molecular and Physical Properties

This compound is a substituted pyridine (B92270) carboxylic acid. Its unique structure, featuring both a bromine atom and a carboxylic acid group on the pyridine ring, makes it a versatile reagent in organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C6H4BrNO2 | [2][3] |

| Molecular Weight | 202.01 g/mol | [2][3] |

| IUPAC Name | 2-bromopyridine-4-carboxylic acid | [2] |

| CAS Number | 66572-56-3 | [2] |

| Canonical SMILES | C1=CN=C(C=C1C(=O)O)Br | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 229-231 °C | [4] |

| Boiling Point | 447.2±30.0 °C (Predicted) | [4] |

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity allows for the introduction of the isonicotinic acid moiety into larger structures and for further chemical modifications.

Pharmaceutical Synthesis

The compound is a valuable intermediate in the creation of various pharmaceutical agents. It is particularly noted for its role in the development of treatments for neurological disorders and in cancer therapy. The pyridine carboxylic acid structure is a known pharmacophore, and the bromine atom at the 2-position allows for diverse chemical reactions, such as coupling and substitution, to generate novel biologically active molecules.

Agrochemical Development

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. Its incorporation into these products can enhance their chemical stability and bioactivity, leading to more effective crop protection agents.[5]

Logical Workflow in Drug Discovery

The use of this compound as a building block in fragment-based drug discovery (FBDD) follows a logical progression from initial fragment screening to the development of lead compounds.

Caption: A logical workflow demonstrating the role of this compound in a fragment-based drug discovery program.

Experimental Protocols: A Representative Synthetic Application

While specific experimental protocols are highly dependent on the target molecule, a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of building block, is provided below. This protocol is illustrative and may require optimization for specific substrates.

Objective: To couple this compound with an arylboronic acid to form a 2-arylisonicotinic acid derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

-

Base (e.g., K2CO3, 2.0 equivalents)

-

Solvent (e.g., a mixture of dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas.

-

Add the solvent and the palladium catalyst to the vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 2-arylisonicotinic acid.

Synthetic Pathway Diagram

The following diagram illustrates a typical synthetic transformation involving this compound.

Caption: A simplified reaction diagram of a Suzuki-Miyaura cross-coupling using this compound.

References

Spectroscopic Profile of 2-Bromoisonicotinic Acid: A Technical Guide

Introduction

2-Bromoisonicotinic acid, also known as 2-bromopyridine-4-carboxylic acid, is a halogenated pyridine (B92270) derivative of interest to researchers in medicinal chemistry and drug development. Its structural features, including the pyridine ring, a carboxylic acid group, and a bromine substituent, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development activities.

This technical guide provides a summary of available and predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented, along with a workflow diagram for spectroscopic analysis.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-bromopyridine-4-carboxylic acid | [1][2] |

| Synonyms | This compound | [1][2] |

| CAS Number | 66572-56-3 | [1][2] |

| Molecular Formula | C6H4BrNO2 | [1][2][3][4][5] |

| Molecular Weight | 202.01 g/mol | [1][2][5] |

| Melting Point | 217-220 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, three protons are attached to the pyridine ring, and their chemical shifts and coupling patterns are indicative of their electronic environment.

¹H NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the expected ¹H NMR spectrum can be predicted based on the structure and data from similar compounds. The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effects of the carboxylic acid group and the bromine atom will influence their precise chemical shifts.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d (doublet) | ~5 Hz |

| H-5 | 7.6 - 7.8 | dd (doublet of doublets) | ~5 Hz, ~1.5 Hz |

| H-6 | 8.5 - 8.7 | d (doublet) | ~1.5 Hz |

| COOH | > 10 | br s (broad singlet) | - |

Note: These are predicted values and may differ from experimental data. The proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 125 - 128 |

| C-4 | 140 - 143 |

| C-5 | 122 - 125 |

| C-6 | 150 - 153 |

| COOH | 165 - 170 |

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic pyridine ring.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~1700 | C=O | Stretching (Carboxylic acid) |

| 1600-1450 | C=C, C=N | Ring Stretching (Pyridine) |

| ~1300 | C-O | Stretching (Carboxylic acid) |

| ~900 | O-H | Bending (Carboxylic acid) |

| Below 800 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Mass Spectrum Data

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

| m/z | Ion | Notes |

| 201/203 | [M]⁺ | Molecular ion peak, showing the characteristic M and M+2 pattern for bromine. |

| 184/186 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 156/158 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment after loss of Br and COOH. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base to aid dissolution) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a high degree of homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled experiment to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the ATR crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used.

-

The probe is heated to volatilize the sample into the ion source.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The signal is amplified and recorded by the data system.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the characteristic M+2 peak for bromine.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between structure and spectroscopic data.

References

- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 2. This compound | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. indiamart.com [indiamart.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Solubility of 2-Bromoisonicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromoisonicotinic acid in organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this guide presents valuable quantitative data for a closely related structural isomer, 5-bromo-2-pyridinecarboxylic acid, to offer significant insights into its expected solubility behavior. Furthermore, detailed experimental protocols for determining the solubility of these compounds are provided to facilitate further research and application in drug development and other scientific endeavors.

Introduction to this compound

This compound, also known as 2-bromo-4-pyridinecarboxylic acid, is a substituted pyridine (B92270) derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a carboxylic acid group and a bromine atom on the pyridine ring, makes it a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification, and formulation development.

Quantitative Solubility Data of a Structural Isomer: 5-Bromo-2-pyridinecarboxylic Acid

Table 1: Mole Fraction Solubility (x) of 5-Bromo-2-pyridinecarboxylic Acid in Various Organic Solvents at Different Temperatures (K)[1][2]

| Temperature (K) | Methanol | Ethyl Alcohol | n-Propanol | Isopropanol | n-Butanol |

| 278.15 | 0.0193 | 0.0151 | 0.0123 | 0.0101 | 0.0092 |

| 283.15 | 0.0225 | 0.0178 | 0.0146 | 0.0121 | 0.0110 |

| 288.15 | 0.0262 | 0.0209 | 0.0173 | 0.0144 | 0.0131 |

| 293.15 | 0.0305 | 0.0246 | 0.0205 | 0.0171 | 0.0156 |

| 298.15 | 0.0354 | 0.0289 | 0.0242 | 0.0202 | 0.0185 |

| 303.15 | 0.0411 | 0.0339 | 0.0286 | 0.0239 | 0.0218 |

| 308.15 | 0.0476 | 0.0396 | 0.0336 | 0.0282 | 0.0258 |

| 313.15 | 0.0550 | 0.0462 | 0.0394 | 0.0331 | 0.0304 |

| 318.15 | 0.0634 | 0.0538 | 0.0461 | 0.0388 | 0.0357 |

| 323.15 | 0.0729 | 0.0624 | 0.0537 | 0.0454 | 0.0419 |

| Temperature (K) | Acetonitrile | Methyl Acetate | Ethyl Acetate | Tetrahydrofuran | 1,4-Dioxane |

| 278.15 | 0.0078 | 0.0115 | 0.0109 | 0.0432 | - |

| 283.15 | 0.0092 | 0.0137 | 0.0129 | 0.0510 | - |

| 288.15 | 0.0109 | 0.0163 | 0.0153 | 0.0601 | 0.0287 |

| 293.15 | 0.0128 | 0.0193 | 0.0181 | 0.0707 | 0.0336 |

| 298.15 | 0.0151 | 0.0228 | 0.0214 | 0.0830 | 0.0394 |

| 303.15 | 0.0178 | 0.0269 | 0.0253 | 0.0973 | 0.0461 |

| 308.15 | 0.0209 | 0.0318 | 0.0298 | 0.1138 | 0.0539 |

| 313.15 | 0.0245 | 0.0375 | 0.0351 | 0.1328 | 0.0630 |

| 318.15 | 0.0287 | 0.0441 | 0.0413 | 0.1546 | 0.0735 |

| 323.15 | 0.0336 | 0.0518 | 0.0485 | 0.1797 | 0.0857 |

Note: Solubility in 1,4-Dioxane was measured from 288.15 K due to its freezing point.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents, based on the static equilibrium method combined with HPLC analysis, a widely accepted and accurate technique.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The attainment of equilibrium should be verified by measuring the concentration at different time points until it remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the solution to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

-

Gravimetric Analysis (for mole fraction calculation):

-

Determine the mass of the collected filtered solution.

-

Evaporate the solvent from the volumetric flask under vacuum or in a fume hood.

-

Once the solvent is completely evaporated, weigh the flask containing the dried solute.

-

The mass of the solute and the solvent can then be used to calculate the mole fraction solubility.

-

-

HPLC Analysis (for concentration determination):

-

Dilute the filtered saturated solution with a known volume of the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing the peak area with a pre-established calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

Data Analysis:

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

-

The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the λh model to further understand the dissolution thermodynamics.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the field. The provided data on a structural isomer offers valuable insights, and the detailed experimental protocol enables the precise determination of its solubility in various organic solvents, which is essential for its effective utilization in scientific research and development.

References

An In-depth Technical Guide on the Hazards and Safety of 2-Bromoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for 2-Bromoisonicotinic acid (CAS No. 66572-56-3), a key building block in pharmaceutical and agrochemical synthesis.[1] Due to its irritant properties and potential for harm if not handled correctly, a thorough understanding of its hazard profile and adherence to strict safety protocols are imperative for all personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound.

| Property | Value | Reference |

| Molecular Formula | C6H4BrNO2 | [2][3] |

| Molecular Weight | 202.01 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 229-231 °C | [2] |

| Boiling Point (Predicted) | 447.2 ± 30.0 °C | [2] |

| Flash Point (Predicted) | 224.3 °C | [2] |

| Density (Predicted) | 1.813 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.98 ± 0.10 | [2] |

| log Pow | 1.299 | [4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.

GHS Classification Summary

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Hazard Pictogram:

Signal Word: Warning[3][4][6][7]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[3][4][5][6] Key preventative measures include washing hands thoroughly after handling, wearing protective gloves, clothing, and eye/face protection, and using only in a well-ventilated area.[4][5]

Toxicological Information

Summary of Known Toxicological Effects:

| Effect | Description |

| Skin Irritation | Causes skin irritation.[3][4][5][6][7] |

| Eye Irritation | Causes serious eye irritation.[3][4][5][6][7] |

| Respiratory Irritation | May cause respiratory irritation.[3][5] |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No information available.[4][5] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the lack of specific experimental protocols for this compound, the following section outlines a generalized, best-practice workflow for handling this compound in a laboratory setting, based on information from its Safety Data Sheets.

Workflow for Safe Handling of this compound

Caption: A generalized workflow for the safe handling of this compound.

Detailed Methodologies:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4][5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][5]

-

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[4][5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

-

-

Accidental Release Measures:

Reactivity and Stability

A clear understanding of the chemical's stability and reactivity is crucial to prevent hazardous reactions.

| Parameter | Information |

| Reactivity | None known, based on available information.[4] |

| Chemical Stability | Stable under normal conditions.[4] |

| Conditions to Avoid | Incompatible products, excess heat, and dust formation.[4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4][5] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen bromide.[4][5] |

| Hazardous Polymerization | Does not occur.[4][5] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Long-sleeved clothing is recommended.[4][5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |

Logical Framework for Hazard Management

In the absence of specific signaling pathway data for this compound's toxicity, the following diagram illustrates the logical relationship for assessing and managing the risks associated with its use.

Caption: A logical framework for hazard assessment and control for this compound.

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] Store away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

This guide is intended to provide a comprehensive overview of the known hazards and safety information for this compound. It is crucial for all users to consult the most recent Safety Data Sheet from their supplier before use and to be fully trained in the proper handling of hazardous chemicals.

References

The Genesis of a Key Building Block: A Technical Guide to 2-Bromoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisonicotinic acid, a halogenated derivative of the pyridine (B92270) carboxylic acid isonicotinic acid, has emerged as a crucial building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an invaluable scaffold for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound, alongside its applications in modern research.

I. Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single, seminal publication. Its discovery is more accurately viewed as an outcome of the broader advancements in the chemistry of pyridine and its derivatives throughout the late 19th and early 20th centuries. The functionalization of the pyridine ring, a notoriously challenging task due to its electron-deficient nature, was a significant focus of chemical research during this era.

Early methodologies for the halogenation of aromatic compounds, such as direct bromination, were often unselective for pyridines. However, the development of more sophisticated synthetic strategies provided plausible routes to this compound. Key historical synthetic reactions that likely enabled its eventual synthesis include:

-

The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate using a copper(I) halide catalyst.[1] The application of this reaction to 2-aminoisonicotinic acid would have provided a direct route to this compound.

-

Oxidative Halogenation: Methods for the oxidative bromination of aromatic and heteroaromatic compounds using reagents like hydrogen bromide in the presence of an oxidizing agent were also being explored.[2]

-

Halogenation of Pyridine N-Oxides: The activation of the pyridine ring towards electrophilic substitution via N-oxide formation became a valuable strategy. Halogenation of isonicotinic acid N-oxide could potentially yield the 2-bromo derivative.[3]

While a specific date of "discovery" is elusive, it is reasonable to surmise that this compound was first synthesized in the early to mid-20th century as chemists systematically explored the reactivity of functionalized pyridines.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₄BrNO₂ |

| Molecular Weight | 202.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 229-232 °C |

| CAS Number | 66572-56-3 |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

| pKa | ~3.5 (estimated for the carboxylic acid) |

III. Key Experimental Protocols

Several synthetic routes to this compound have been developed. Below are detailed methodologies for two common approaches.

A. Synthesis via Sandmeyer Reaction of 2-Aminoisonicotinic Acid

This method represents a classical and reliable approach to introducing a bromine atom at the 2-position of the isonicotinic acid scaffold.

Experimental Protocol:

-

Diazotization: 2-Aminoisonicotinic acid (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (48%, ~5-10 eq). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (B80452) (1.1 eq) in a minimal amount of cold water is added dropwise to the suspension while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature until a clear solution of the diazonium salt is formed.

-

Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.2 eq) is dissolved in hydrobromic acid (48%). The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution at 0-5 °C. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, during which nitrogen gas evolution is observed.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to pH 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or water.

B. Synthesis from 2-Chloroisoicotinic Acid via Halogen Exchange

This method is useful when the corresponding chloro-derivative is more readily available.

Experimental Protocol:

-

Reaction Setup: 2-Chloroisoicotinic acid (1.0 eq) is mixed with a source of bromide, such as sodium bromide (2-3 eq) or hydrobromic acid (excess), in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A copper(I) catalyst, such as copper(I) bromide or copper(I) iodide (0.1-0.2 eq), can be added to facilitate the exchange.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 120-160 °C, and stirred for several hours (4-24 h). The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The pH is adjusted to 3-4 with an acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

IV. Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery, primarily utilized in the synthesis of more complex molecules. Its utility stems from the presence of three key functional handles: the carboxylic acid, the bromine atom, and the pyridine nitrogen.

-

Carboxylic Acid: This group can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides, allowing for the facile introduction of diverse substituents.

-

Bromine Atom: The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyridine derivatives.

-

Pyridine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor and can be quaternized to introduce a positive charge, which can be important for biological activity.

Fragment-Based Drug Discovery (FBDD)

One of the most significant applications of this compound is in fragment-based drug discovery (FBDD).[4][5][6][7][8] In this approach, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then elaborated or linked together to generate more potent lead compounds. This compound, with its well-defined vector for chemical modification via its bromine atom, is an ideal fragment for this strategy.

The following diagram illustrates a typical experimental workflow in fragment-based drug discovery where a 2-bromo-substituted fragment is optimized.

As depicted in the workflow, a 2-bromo-substituted fragment identified as a "hit" can be structurally characterized in complex with its target protein. This structural information then guides the synthetic chemistry efforts, where the bromine atom is used as a point of diversification to explore the surrounding chemical space and improve binding affinity and other drug-like properties.

V. Signaling Pathways

While this compound itself is not a known direct modulator of specific signaling pathways, its derivatives have been investigated in various therapeutic areas. The pyridine carboxylic acid moiety is a common feature in many biologically active molecules. The specific signaling pathways targeted by compounds derived from this compound would be diverse and dependent on the overall structure of the final molecule. For instance, derivatives of nicotinic and isonicotinic acids have been explored for their potential roles in cardiovascular diseases and cancer.[9][10]

The logical relationship for the role of this compound in drug discovery can be visualized as follows:

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 5. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-Based Drug Discovery - 2024 Archive [drugdiscoverychemistry.com]

- 7. drughunter.com [drughunter.com]

- 8. Decomposition of Small Molecules for Fragment-Based Drug Design [mdpi.com]

- 9. RU2617428C2 - 5-bromonicotinic acid derivatives with anti-arrhythmic activity - Google Patents [patents.google.com]

- 10. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

2-Bromoisonicotinic Acid: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisonicotinic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with a bromine atom at the 2-position and a carboxylic acid at the 4-position, offers two distinct and reactive sites for functionalization. This dual reactivity makes it an ideal starting material for the construction of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid group provides a site for modifications such as esterification, amidation, and other transformations. This guide provides a comprehensive overview of the properties, reactivity, and synthetic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₄BrNO₂ |

| Molecular Weight | 202.01 g/mol |

| CAS Number | 66572-56-3 |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 238-242 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO |

| Purity | Typically >98% |

Safety Information: this compound should be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Reactivity and Applications in Cross-Coupling Reactions

The synthetic utility of this compound is largely defined by its reactivity in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the C-Br bond, makes it an excellent substrate for a variety of transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of 2-arylisonicotinic acids. These products are valuable intermediates in the development of pharmaceuticals and functional materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

The Unfolding Therapeutic Potential of 2-Bromoisonicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisonicotinic acid, a halogenated pyridine (B92270) carboxylic acid, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, including a reactive bromine atom and a carboxylic acid moiety, allow for diverse chemical modifications, leading to a wide array of derivatives with promising biological activities. This technical guide provides an in-depth overview of the current understanding of the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, supported by available quantitative data, detailed experimental protocols, and an exploration of relevant signaling pathways. While research on this specific class of compounds is emerging, this guide consolidates existing knowledge on closely related analogs to inform future drug discovery and development efforts.

Anticancer Activity

While specific quantitative anticancer data for derivatives of this compound are limited in the public domain, studies on structurally related brominated and nicotinic acid-based compounds suggest a promising potential for antiproliferative effects. The general approach to evaluating anticancer activity involves in vitro cytotoxicity assays against various cancer cell lines.

Quantitative Anticancer Data (Analogous Compounds)

The following table summarizes the cytotoxic activity of various heterocyclic compounds structurally related to this compound derivatives, providing a comparative basis for future studies.

| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Nicotinamide Derivatives | Compound 5c | MDA-MB-231 (Breast) | Moderate Activity | [1] |

| Compound 7a | MDA-MB-231 (Breast) | Moderate Activity | [1] | |

| Ruthenium(II) Complexes with Isonicotinic Acid Ligand | Complex 1 | A431 (Epidermoid Carcinoma) | Moderate to High | [2] |

| Complex 1 | MDA-MB 231 (Breast) | Moderate to High | [2] | |

| Bipyraloxifene (from this compound) | Bipyraloxifene | MDA-MB-231 (Breast) | 1.6 ± 0.14 | [3] |

Note: The data presented above is for analogous compounds and not direct derivatives of this compound, unless specified. This highlights the need for further research to determine the specific anticancer potency of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, etc.)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Experimental Workflow

Potential Signaling Pathways in Anticancer Activity

The anticancer activity of many heterocyclic compounds, including those related to nicotinic acid, often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival.[4] In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis.[4] Derivatives of nicotinic acid may exert their anticancer effects by inhibiting the activation of NF-κB.[5]

Apoptotic Pathway: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[6] Some anticancer agents act by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, thereby inducing apoptosis in cancer cells.

Potential Modulation of the Intrinsic Apoptotic Pathway

Antimicrobial Activity

Derivatives of this compound have shown potential as antimicrobial agents. A recent study investigated the antibacterial activity of butyl 2-bromoisonicotinate and its arylated derivatives against clinically relevant bacterial strains.[7]

Quantitative Antimicrobial Data

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| Butyl 2-bromoisonicotinate (3) | ESBL-producing E. coli ST405 | 0.78 | [7] |

| MRSA | 0.78 | [7] | |

| Derivative 5a | ESBL-producing E. coli ST405 | 3.12 | [7] |

| MRSA | 1.56 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compounds (this compound derivatives)

-

Standard antibiotic (e.g., ciprofloxacin)

-